molecular formula C10H15N3 B1463109 6-Cyclohexylpyrimidin-4-amine CAS No. 1159819-98-3

6-Cyclohexylpyrimidin-4-amine

Cat. No.: B1463109
CAS No.: 1159819-98-3
M. Wt: 177.25 g/mol
InChI Key: FDANZARMWNRUFS-UHFFFAOYSA-N
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Description

6-Cyclohexylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 6-Cyclohexylpyrimidin-4-amine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By interacting with key components of this pathway, this compound can alter the cellular response to various stimuli, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and physiology. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the pentose phosphate pathway, a crucial metabolic pathway involved in the generation of NADPH and the synthesis of ribose-5-phosphate. By modulating the activity of enzymes in this pathway, this compound can alter the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

Overview

6-Cyclohexylpyrimidin-4-amine is a synthetic compound with the molecular formula C10H15N3C_{10}H_{15}N_{3} and a molecular weight of 177.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in modulating cell signaling pathways, influencing gene expression, and exhibiting various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is known to influence several key pathways:

  • Cell Signaling Pathways : It has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.
  • Gene Expression : The compound can interact with transcription factors, leading to changes in the transcriptional activity of specific genes.
  • Metabolic Pathways : It modulates the pentose phosphate pathway, impacting NADPH generation and ribose-5-phosphate synthesis.

Biological Activities

This compound exhibits a range of biological activities that can be summarized as follows:

Activity Type Description
Antioxidant Exhibits properties that may protect cells from oxidative stress.
Antibacterial Demonstrates potential antibacterial effects against various pathogens.
Antiviral Investigated for efficacy against certain viral infections.
Anti-inflammatory Modulates inflammatory responses by inhibiting key inflammatory mediators.
Cytotoxicity Higher concentrations may lead to cellular damage and apoptosis in vitro.

Case Studies and Research Findings

Research studies have explored the pharmacological potential of this compound through various experimental approaches:

  • Cell Culture Studies : In vitro studies have indicated that this compound can significantly alter cell viability and proliferation rates depending on concentration. For instance, low doses showed minimal effects, while high doses resulted in marked cytotoxicity and apoptosis in cancer cell lines.
  • Animal Models : Dosage effects were evaluated in animal models, revealing that higher doses can lead to significant physiological changes. Toxicological assessments indicated potential risks associated with prolonged exposure at elevated levels.
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and function.

Stability and Degradation

The stability of this compound under standard laboratory conditions has been documented, indicating that while it remains stable initially, it may degrade over time, affecting its efficacy. This aspect is crucial for designing experiments and therapeutic applications.

Properties

IUPAC Name

6-cyclohexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDANZARMWNRUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.